A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.
See also: Clopidogrel Bisulfate (preferred); Clopidogrel (has active moiety).
Clopidogrel bisulfate
CAS No.: 120202-66-6
Cat. No.: VC20766529
Molecular Formula: C16H18ClNO6S2
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120202-66-6 |
---|---|
Molecular Formula | C16H18ClNO6S2 |
Molecular Weight | 419.9 g/mol |
IUPAC Name | hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
Standard InChI | InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 |
Standard InChI Key | FDEODCTUSIWGLK-RSAXXLAASA-N |
Isomeric SMILES | [H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
SMILES | COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Canonical SMILES | [H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
Appearance | Assay:≥98%A crystalline solid |
Colorform | Colorless oil |
Chemical Structure and Properties
Clopidogrel bisulfate (methyl (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate sulfate) is a thienopyridine class antiplatelet agent with the empirical formula C16H16ClNO2S- H2SO4 and a molecular weight of 419.9. This compound exhibits specific physical and chemical properties that contribute to its pharmaceutical profile .
The compound appears as a white to off-white powder that demonstrates interesting solubility characteristics: practically insoluble in water at neutral pH but freely soluble at pH 1. It dissolves freely in methanol, sparingly in methylene chloride, and is practically insoluble in ethyl ether. The substance possesses specific optical rotation of approximately +56° .
Table 1: Physical and Chemical Properties of Clopidogrel Bisulfate
Property | Value |
---|---|
CAS Number | 120202-66-6 |
Molecular Formula | C16H16ClNO2S.H2O4S |
Molecular Weight | 419.9 |
Melting Point | 174-176°C |
Storage Temperature | 2-8°C |
Solubility | DMSO: ~26 mg/mL |
Physical Form | Solid |
Color | White |
Optical Activity | [α]/D +54 to +70°, c = 0.5 in methanol |
Commercially, clopidogrel bisulfate is available as pink, round, biconvex, debossed, film-coated tablets containing 97.875 mg (equivalent to 75 mg clopidogrel base) or pink, oblong tablets containing 391.5 mg (equivalent to 300 mg clopidogrel base). Excipients include hydrogenated castor oil, hydroxypropylcellulose, mannitol, microcrystalline cellulose, and polyethylene glycol 6000, with a pink film coating containing ferric oxide, hypromellose 2910, lactose monohydrate, titanium dioxide, and triacetin .
Pharmacological Mechanism
Mechanism of Action
Clopidogrel bisulfate functions as a prodrug requiring enzymatic bioactivation to exert its antiplatelet effects. The active metabolite operates through direct inhibition of adenosine diphosphate (ADP) binding to its platelet P2Y12 receptor and subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex .
This mechanism results in the inhibition of platelet aggregation, a critical process in thrombosis. A variety of drugs that inhibit platelet function have demonstrated reduced morbid events in individuals with established cardiovascular atherosclerotic disease, confirming the participation of platelets in the initiation and evolution of cardiovascular events .
Pharmacokinetics
Clopidogrel demonstrates complex pharmacokinetic properties typical of prodrugs. After a single oral dose of 75 mg, clopidogrel has a half-life of approximately 6 hours. The elimination half-life of the inactive acid metabolite extends to 8 hours after both single and repeated administration .
Covalent binding to platelets accounts for 2% of the administered dose, with a half-life of 11 days, explaining the prolonged antiplatelet effect. Both plasma and urine contain the glucuronide of the carboxylic acid derivative .
Table 2: Pharmacokinetic Parameters of Clopidogrel
Parameter | Value |
---|---|
Half-life of parent compound | ~6 hours |
Inactive acid metabolite half-life | 8 hours |
Platelet binding | 2% of dose (half-life: 11 days) |
Metabolism and Bioactivation
Pharmacogenetics
Genetic polymorphisms in CYP2C19 significantly influence clopidogrel's pharmacokinetics and antiplatelet effects. The CYP2C191 allele corresponds to fully functional metabolism, while CYP2C192 and CYP2C19*3 alleles result in reduced metabolism. These reduced-function alleles account for 85% of such variants in Caucasians and 99% in Asians .
Individuals with compromised metabolism (intermediate and poor metabolizers) experience decreased Cmax and AUC of the active metabolite by 30-50% following standard loading and maintenance doses. This reduction in active metabolite exposure translates to less platelet inhibition or higher residual platelet reactivity .
Table 3: Effect of CYP2C19 Genotype on Clopidogrel Response
Metabolizer Status | Genotype | Effect on Active Metabolite | Clinical Implication |
---|---|---|---|
Extensive | CYP2C19*1/*1 | Normal levels | Expected response |
Intermediate | CYP2C19*1/*2 or *1/*3 | 30-50% decrease | Reduced efficacy |
Poor | CYP2C19*2/*2, *2/*3, *3/*3 | 30-50% decrease | Substantially reduced efficacy |
The clinical significance of CYP2C19 polymorphisms prompted the U.S. FDA to issue a boxed warning for poor metabolizers due to potentially reduced efficacy in these patients .
Factors Affecting Treatment Response
Genetic Factors
While CYP2C19 polymorphisms significantly impact response to clopidogrel, they account for only about 12% of between-subject variability in treatment outcomes. This indicates that additional factors substantially contribute to the observed variability in clinical response .
Non-Genetic Factors
Multiple demographic and clinical factors influence clopidogrel response. Age accounts for approximately 3.8% of the variability, while body mass index (BMI) contributes approximately 2.3%. Additional factors include sex, obesity, concurrent diseases, and drug-drug interactions .
The underlying mechanisms relating these intrinsic and extrinsic factors to clopidogrel response remain incompletely understood. Furthermore, the assays used to determine response to clopidogrel treatment also exhibit substantial between-assay variability, complicating the assessment of true pharmacodynamic effects .
Clinical Applications
Approved Indications
Clopidogrel bisulfate has established efficacy in multiple cardiovascular conditions:
-
Prevention of atherothrombotic events in patients with recent myocardial infarction
-
Management of acute coronary syndromes
-
Prevention of thrombotic complications in patients undergoing percutaneous coronary intervention
-
Treatment of peripheral arterial disease
-
Prevention of recurrent stroke in patients with a history of ischemic cerebrovascular events
Combination Therapy
In a 12-month study involving 90 ischemic stroke patients with hypertension, this combination therapy progressively reduced Modified Edinburgh Scandinavian Stroke Scale (MESSS) scores while improving Brunnstrom and Barthel scores, indicating enhanced motor function and activities of daily living .
Table 4: Outcomes with Clopidogrel-Olmesartan Combination Therapy
Bioavailability Considerations
The literature presents conflicting data regarding the linearity of clopidogrel's pharmacokinetics. While some studies suggest linear pharmacokinetics across a wide dosage range (50-900 mg), others report non-linear relationships in bioactivation. For instance, increasing the clopidogrel dose from 75 mg to 600 mg has been associated with a 4-fold increase in active metabolite AUC, while increasing from 300 mg to 900 mg resulted in a 2-fold increase .
Other research indicates that doubling the dose from 75 mg to 150 mg leads to approximately 1.5-fold increase in active metabolite AUC across different CYP2C19 metabolizer groups. These findings suggest non-linearity in clopidogrel's bioactivation processes, which may have implications for dose adjustments in various patient populations .
Prognostic Biomarkers
Recent research has identified potentially important prognostic biomarkers for patients receiving clopidogrel treatment. Notably, the expression level of angiotensin II type 1 receptor (AT1R) appears to significantly influence clinical outcomes. Patients with higher AT1R levels show increased rates of stroke recurrence and progression of residual cerebrovascular lesions compared to those with lower AT1R expression .
This finding suggests that AT1R levels could serve as a valuable biomarker for risk stratification and potentially guide treatment decisions for patients receiving clopidogrel therapy. The association between AT1R expression and clinical outcomes warrants further investigation to elucidate the underlying mechanisms and potential therapeutic implications .
Future Directions
Current research continues to explore optimized dosing strategies for clopidogrel, particularly for patients with genetic polymorphisms affecting its metabolism. Alternative antiplatelet agents and novel combination approaches represent active areas of investigation aimed at improving efficacy while minimizing adverse effects. Personalized approaches based on pharmacogenomic testing may eventually allow for more tailored antiplatelet therapy regimens .
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